molecular formula C15H10ClN3O4 B11961436 2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione

2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11961436
M. Wt: 331.71 g/mol
InChI Key: LQPHQGHPVQYLEK-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an isoindole and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chloro-2-nitroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or xylene, and a catalyst like p-toluenesulfonic acid to facilitate the formation of the isoindole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-[(4-chloro-2-aminoanilino)methyl]-1H-isoindole-1,3(2H)-dione.

    Substitution: Formation of derivatives with various substituents replacing the chloro group.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the isoindole and nitroaniline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10ClN3O4

Molecular Weight

331.71 g/mol

IUPAC Name

2-[(4-chloro-2-nitroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10ClN3O4/c16-9-5-6-12(13(7-9)19(22)23)17-8-18-14(20)10-3-1-2-4-11(10)15(18)21/h1-7,17H,8H2

InChI Key

LQPHQGHPVQYLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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